N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core linked to a benzodioxole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole moiety, which is then coupled with the pyrazolo[3,4-d]pyrimidine core through various chemical reactions. Key steps may include:
Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Coupling Reaction: The benzodioxole moiety is then coupled with a suitable pyrazolo[3,4-d]pyrimidine precursor using palladium-catalyzed cross-coupling reactions.
Final Assembly: The final product is obtained through amination reactions, where the amine group is introduced to complete the structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The benzodioxole moiety is known to interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- 1-(1,3-benzodioxol-5-yl)methyl-4-(halobenzoyl)piperazines
- Benzo[1,3]dioxol-5-ylmethyl-p-tolyl-amine
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct biological activities. The combination of the benzodioxole and pyrazolo[3,4-d]pyrimidine moieties provides a versatile scaffold for drug development and biochemical studies.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-2-10-11(20-7-19-10)3-8(1)4-14-12-9-5-17-18-13(9)16-6-15-12/h1-3,5-6H,4,7H2,(H2,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGXTFCWNORIHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC4=C3C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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